
Methyl 3-(bromomethyl)-2-furoate
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-2-furoate is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Heteroarylations
Methyl 3-(bromomethyl)-2-furoate is utilized in palladium-catalyzed direct heteroarylations. It serves as an alternative to 2-halofurans, allowing the formation of biheteroaryls in high yields by preventing the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis of Mono- or Poly-Arylated Furans
It's also used for the palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides, providing a convenient alternative substrate for the synthesis of mono- or poly-arylated furans (Fu & Doucet, 2011).
Synthesis of Novel Heterocyclic Systems
This compound is a precursor in the synthesis of novel heterocyclic systems. This includes the synthesis of derivatives like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines and benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which demonstrates its versatility in organic synthesis (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Catalytic Applications
This compound plays a significant role in catalytic applications. It is used in the selective oxidative esterification of furfural to methyl 2-furoate, which finds use in the flavor and fragrance industries (Radhakrishnan et al., 2017).
Corrosion Inhibition Studies
This compound and its derivatives have been studied for their corrosion inhibition properties. They have shown effective results in protecting mild steel in acidic mediums, revealing their potential in industrial applications (Khaled, 2010).
Biomass Upgradation
In the context of biomass upgradation, this compound is significant. For example, gold-supported catalysts have been used for the furfural oxidative esterification to methyl-2-furoate, demonstrating the role of this compound in renewable energy and sustainable chemistry (Manzoli, Menegazzo, Signoretto, & Marchese, 2016).
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of Methyl 3-(bromomethyl)-2-furoate is likely to involve its participation in organic reactions as a brominated reagent. In the Suzuki–Miyaura cross-coupling reaction, for example, the bromine atom in the compound would be replaced by an organoboron group . This reaction is facilitated by a palladium catalyst, which mediates the exchange of groups between the two reactants .
Biochemical Pathways
Brominated compounds can participate in various organic reactions, potentially leading to the formation of a wide range of products . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s worth noting that the compound’s bromine atoms could potentially be replaced during metabolism, altering its structure and properties .
Result of Action
The result of this compound’s action would depend on the specific reaction it participates in. In the case of the Suzuki–Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by the presence of a suitable catalyst, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSMQYFLZWRZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429312 | |
| Record name | methyl 3-(bromomethyl)-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-19-1 | |
| Record name | methyl 3-(bromomethyl)-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


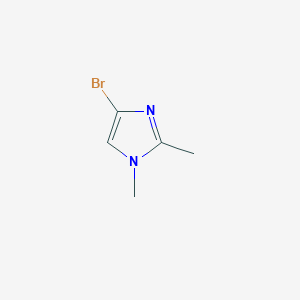

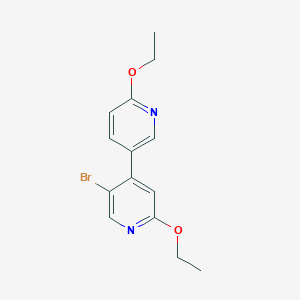

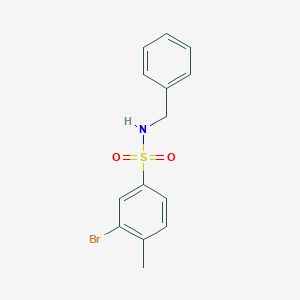

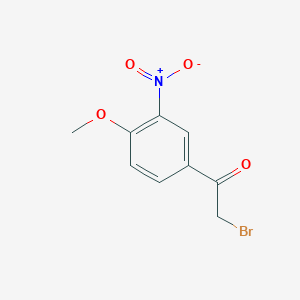

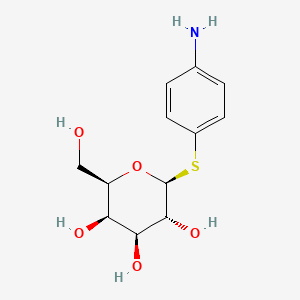




![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
